

4,6-dichloro-2-methylpyrimidine-5-carbonitrile synthesis pathway

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Compound of Interest

4,6-DICHLORO-2-

Compound Name: methylpyRIMIDINE-5-
CARBONITRILE

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Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.^{[1][2]} Derivatives of pyrimidine-5-carbonitrile, in particular, have garnered attention for their diverse applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents.^{[3][4][5]} The target molecule, **4,6-dichloro-2-methylpyrimidine-5-carbonitrile**, serves as a crucial intermediate, offering multiple reactive sites for further chemical modification. The chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic substitution, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups.

This guide outlines a reliable three-step synthesis commencing from the readily available starting material, 2-methyl-4,6-dihydroxypyrimidine. The chosen strategy involves:

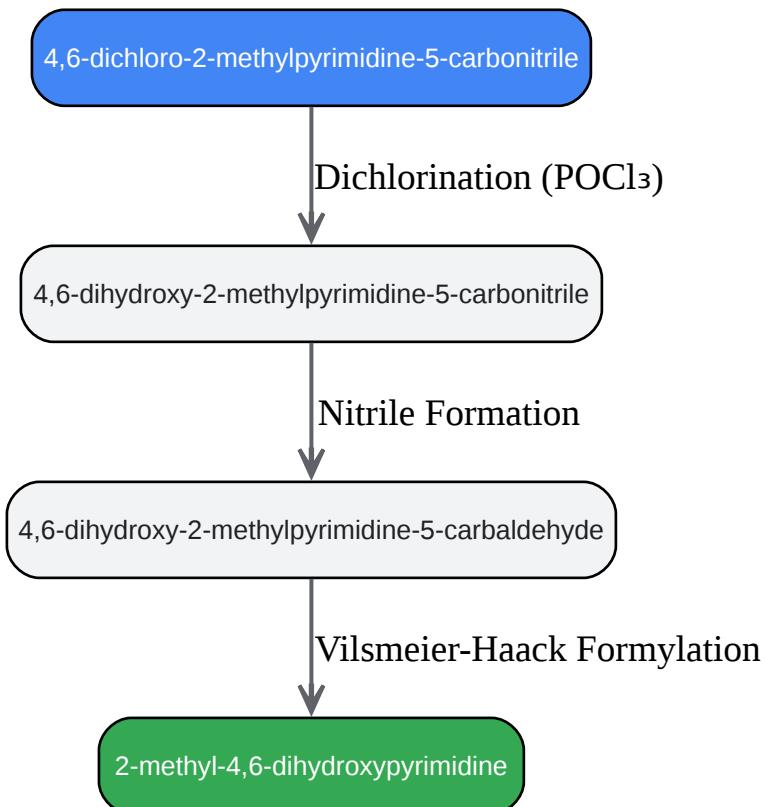
- C5-Formylation: Introduction of a formyl group at the 5-position via the Vilsmeier-Haack reaction.
- Nitrile Formation: Conversion of the formyl group into the target carbonitrile.

- Dichlorination: Replacement of the hydroxyl groups at the 4 and 6 positions with chlorine atoms.

This pathway is designed for efficiency, scalability, and high yields, leveraging well-established and understood chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex target molecule into more accessible precursors. The dichlorinated pyrimidine immediately suggests a dihydroxy analog as its precursor, a common and reliable transformation. The carbonitrile at the C5 position can be disconnected to a formyl group, which is readily installed onto the electron-rich pyrimidine ring via an electrophilic formylation reaction. This leads back to the simple, commercially available starting material, 2-methyl-4,6-dihydroxypyrimidine.



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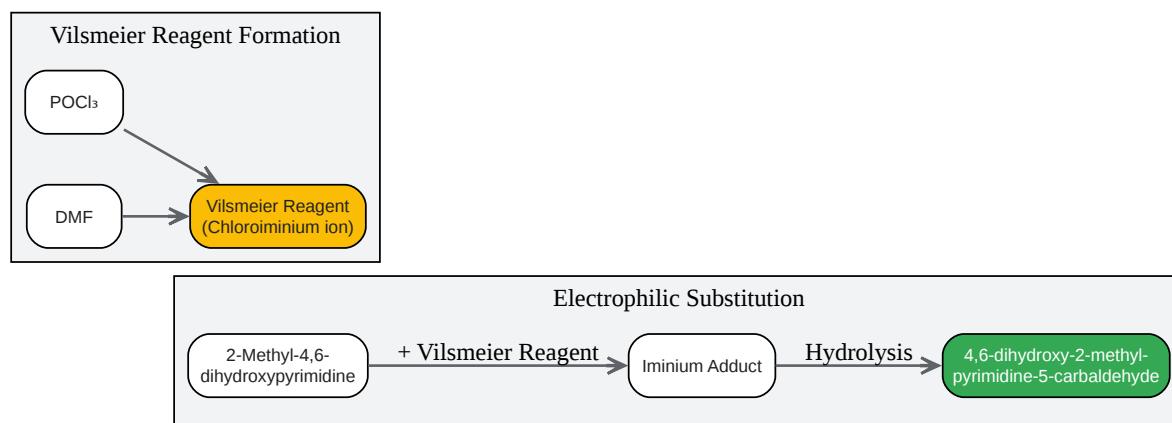
Caption: Retrosynthetic pathway for the target molecule.

Synthesis Pathway and Mechanistic Insights

This section details the forward synthesis, providing both the underlying chemical principles and step-by-step protocols for each transformation.

Step 1: Vilsmeier-Haack Formylation of 2-Methyl-4,6-dihydroxypyrimidine

Principle & Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.^{[6][7]} The reaction employs a Vilsmeier reagent, a chloroiminium ion, which is generated *in situ* from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl_3).^[6] The pyrimidine ring of 2-methyl-4,6-dihydroxypyrimidine is sufficiently electron-rich to undergo electrophilic substitution at the C5 position, which is activated by the two hydroxyl groups. The reaction with the Vilsmeier reagent leads to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.^[8] Critically, under controlled conditions, this reaction proceeds without substitution of the hydroxyl groups.^[8]



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Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde[8]

- Reagent Preparation: In a flask equipped for stirring and under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl_3 , 3.16 mmol) dropwise to chilled N,N-dimethylformamide (DMF, 6.3 mmol) with vigorous stirring. Maintain the temperature below 5 °C.
- Reaction Initiation: To a suspension of 2-methyl-4,6-dihydroxypyrimidine (3.16 mmol) in 3 mL of DMF, carefully add the pre-formed Vilsmeier reagent dropwise.
- Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Carefully pour the cooled reaction mixture onto crushed ice and stir overnight to ensure complete hydrolysis of any remaining reactive species.
- Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

Principle & Causality: The transformation of an aldehyde to a nitrile is a fundamental two-stage process in organic synthesis. First, the aldehyde is condensed with hydroxylamine (usually as hydroxylamine hydrochloride) to form an aldoxime. The subsequent step is the dehydration of this aldoxime to yield the nitrile. Various dehydrating agents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent is critical to ensure compatibility with the other functional groups on the pyrimidine ring. Acetic anhydride is often a suitable choice for this transformation.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile

- Oxime Formation: Suspend 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (10 mmol) and hydroxylamine hydrochloride (11 mmol) in a suitable solvent such as pyridine or a mixture of ethanol and water.

- Reaction Conditions: Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete conversion of the aldehyde to the intermediate aldoxime.
- Dehydration: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude aldoxime, add acetic anhydride (20-30 mmol) and heat the mixture to reflux for 2-4 hours.
- Workup: After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.
- Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then dry thoroughly to obtain 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile.

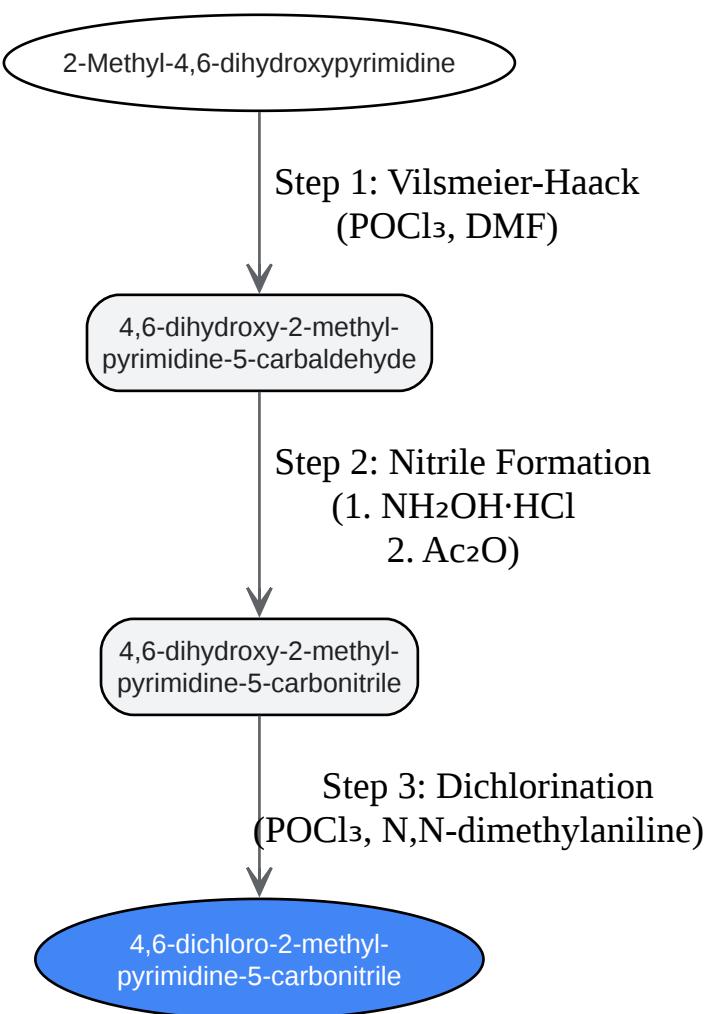
Step 3: Dichlorination of the Pyrimidine Ring

Principle & Causality: The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a standard and crucial reaction.^[9] Phosphorus oxychloride (POCl_3) is the most common and effective reagent for this transformation.^{[9][10]} The reaction mechanism involves the activation of the hydroxyl groups (in their tautomeric keto form) by POCl_3 , converting them into excellent leaving groups (dichlorophosphates). Subsequent nucleophilic attack by chloride ions displaces these groups, yielding the dichlorinated product. The reaction is typically performed using an excess of POCl_3 , which acts as both the reagent and the solvent.^[11] A tertiary amine base, such as N,N-dimethylaniline, is often added to act as a catalyst and to scavenge the HCl generated during the reaction.^{[9][11]}

Experimental Protocol: Synthesis of **4,6-dichloro-2-methylpyrimidine-5-carbonitrile**

- **Reaction Setup:** In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, carefully charge phosphorus oxychloride (POCl_3 , 10-15 equivalents).
- **Substrate Addition:** Slowly add the dried 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile (1 equivalent) to the POCl_3 with stirring.
- **Catalyst Addition:** Heat the mixture to 55-60 °C. Slowly add N,N-dimethylaniline (2.1 equivalents) dropwise over 1-2 hours, maintaining the reaction temperature between 60-70 °C.^[9]

- Reaction Conditions: After the addition is complete, heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring by TLC.[11]
- Workup: Cool the reaction mixture to room temperature. Remove the excess POCl_3 by distillation under reduced pressure. Very carefully and slowly, pour the residue onto a vigorously stirred mixture of crushed ice and water. Maintain the temperature of the quench mixture below 50 °C.[9]
- Isolation and Purification: Adjust the pH of the resulting suspension to neutral (pH ~7) with a suitable base (e.g., 50% aqueous sodium hydroxide). Collect the precipitated solid by filtration, wash with abundant cold water, and air-dry.[9] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.



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